Droserone

描述

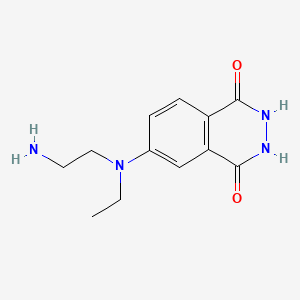

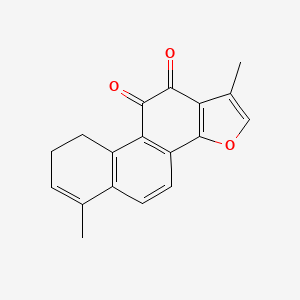

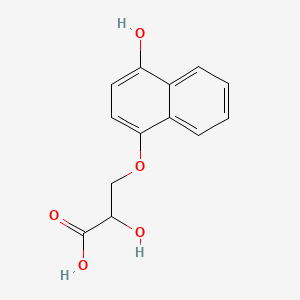

Droserone is a natural product that can be isolated from Plumbago zeylanica L . It is also known as 3,5-Dihydroxy-2-methyl-1,4-naphthoquinone . It has a molecular formula of C11H8O4 and an average mass of 204.179 Da . It is found in the carnivorous plant family Droseraceae .

Synthesis Analysis

Droserone is produced in the pitchers of the carnivorous plant Nepenthes khasiana when chitin is injected into them . This specific secretion probably reflects a certain kind of defense mechanism that has been evolved for protecting the carnivory-based provision of nutritional precursors . The synthesis of protecting secondary metabolites is very common in many plants and occurs in response to chemical, biotic, or physical stress .Molecular Structure Analysis

The molecular structure of Droserone consists of a benzene moiety (ring A) linearly fused with a fully conjugated cyclic diketone (ring B) in which the carbonyl groups are arranged in the para orientation . It often bears one or more methyl, hydroxyl, and/or methoxy substitutions .Chemical Reactions Analysis

Droserone is involved in vital metabolic processes and contributes toward adaptation to ecological niches . It is synthesized by organisms throughout all kingdoms of life .Physical And Chemical Properties Analysis

Droserone has a molecular weight of 204.179 Da . Its exact mass is 204.042252 Da . More detailed physical and chemical properties were not found in the search results.科学研究应用

Antiviral Properties

Droserone, a naphthoquinone found in dicotyledonous plants, has demonstrated significant effects in inhibiting viral infections. Specifically, it has been observed to considerably reduce measles virus infection in tissue culture cells. This inhibition is most effective when droserone is added during virus entry, suggesting its interaction with viral particles to reduce infectivity. However, while droserone shows promise in antiviral research, it is not yet considered a candidate for developing antiviral compounds but may be useful as a research tool for studying virus entry into cells (Lieberherr et al., 2016).

Historical Significance in Research

Droserone was first identified and characterized by W.R. Witanowski in 1934 from the plant Drosera rotundifolia. Despite its historical significance and being the first detailed structure of a main naphthoquinone in a sundew species, its importance has been largely underrepresented in literature. This prompts a need for its reappraisal and recognition in scientific research (Schlauer, 2020).

Biosynthetic Studies

Studies on the biosynthesis of droserone have been conducted using cell cultures of Triphyophyllum peltatum. These studies not only monitored the growth and droserone content in the cultures but also elucidated the biosynthetic origin of droserone, confirming its acetogenic origin. This research contributes to the understanding of the metabolic pathways of naphthoquinones (Bringmann et al., 2000).

Chemical Profiling in Carnivorous Plants

The chemical profiling of the Australian carnivorous plant Drosera erythrohiza subspecies magna has identified droserone among its constituents. This research, utilizing HPLC-NMR techniques, adds to the understanding of the chemical composition of carnivorous plants and their unique naphthoquinones, contributing to the broader knowledge of plant secondary metabolites (Timmers, Dias, & Urban, 2013).

Antifungal Properties in Carnivorous Plants

In Nepenthes spp., a carnivorous plant, the production of droserone is induced as an antifungal response to chitin. This specific secretion, resulting from chitin injection, indicates a defense mechanism to protect the plant's nutritional precursors. The presence of droserone in the pitcher liquid exhibits antifungal effects against various pathogens, highlighting its potential in antifungal research (Eilenberg et al., 2009).

未来方向

属性

IUPAC Name |

4,8-dihydroxy-3-methylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-5-9(13)6-3-2-4-7(12)8(6)11(15)10(5)14/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILMMLMKSQWMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=CC=C2)O)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331931 | |

| Record name | Droserone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Droserone | |

CAS RN |

478-40-0 | |

| Record name | Droserone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1221395.png)

![2,4,6-Trimethyl-7-oxa-2,4-diazabicyclo[4.1.0]heptane-3,5-dione](/img/structure/B1221404.png)

![4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1221405.png)